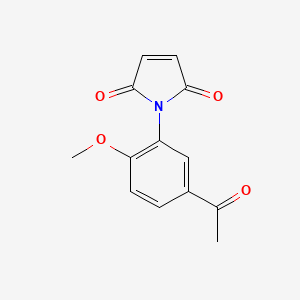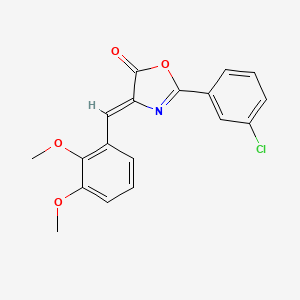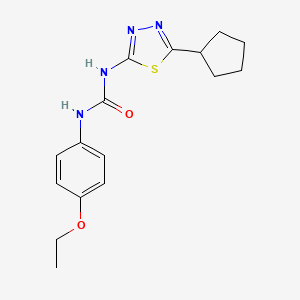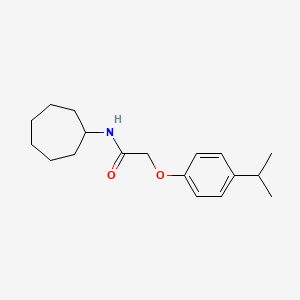
1-(4-fluorobenzyl)-4-(phenoxyacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-(phenoxyacetyl)piperazine, commonly known as FPP, is a piperazine derivative that has recently gained attention in the scientific community. It is a small molecule that has shown potential in various research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of FPP is not yet fully understood. However, it is believed to work by modulating various signaling pathways and receptors in the body, such as the serotonin and dopamine receptors. FPP has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
FPP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. FPP has also been shown to reduce oxidative stress and inflammation in the body, which can potentially have therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FPP is its small molecular size, which allows it to easily cross the blood-brain barrier and target specific receptors in the brain. However, one of the limitations of FPP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on FPP. One potential area of research is its use as a potential therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential as an anti-tumor agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of FPP and its potential side effects.
Conclusion:
In conclusion, FPP is a promising compound that has shown potential in various research applications. Its unique chemical properties make it a valuable tool for researchers studying various diseases and biological processes. Further research is needed to fully understand its potential therapeutic benefits and limitations.
Méthodes De Synthèse
FPP can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzyl chloride with phenoxyacetic acid, followed by the addition of piperazine. The resulting compound is then purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
FPP has been extensively studied for its potential in various research applications. One of the major areas of research is its use as a potential therapeutic agent for various diseases, such as cancer and neurological disorders. FPP has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-8-6-16(7-9-17)14-21-10-12-22(13-11-21)19(23)15-24-18-4-2-1-3-5-18/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFWFFOBVZAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)


![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)


![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)

![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)

